Cas no 263161-16-6 (5-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-3-(5-nitro-2-furyl)-1,2,4-oxadiazole)

5-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)-3-(5-nitro-2-furyl)-1,2,4-oxadiazole is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a 4-methyl-2-phenylthiazole and a 5-nitrofuran moiety. This structure confers potential biological activity, particularly in antimicrobial or antiparasitic applications, due to the presence of the nitroheterocyclic group. The compound's rigid, conjugated framework may enhance stability and binding affinity in target interactions. Its synthesis involves cyclization strategies typical of oxadiazole derivatives, ensuring reproducibility. The combination of thiazole and nitrofuran substituents suggests utility in medicinal chemistry research, particularly for investigating structure-activity relationships in nitroheterocyclic drug development. Proper handling is advised due to the reactive nitro group.
5-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-3-(5-nitro-2-furyl)-1,2,4-oxadiazole structure
263161-16-6 structure
商品名:5-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-3-(5-nitro-2-furyl)-1,2,4-oxadiazole
CAS番号:263161-16-6
MF:C16H10N4O4S
メガワット:354.340001583099
MDL:MFCD00107323
CID:4643377

5-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-3-(5-nitro-2-furyl)-1,2,4-oxadiazole 化学的及び物理的性質

名前と識別子

    • 5-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-3-(5-nitrofuran-2-yl)-1,2,4-oxadiazole
    • 5-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-3-(5-nitro-2-furyl)-1,2,4-oxadiazole
    • MDL: MFCD00107323
    • インチ: 1S/C16H10N4O4S/c1-9-13(25-16(17-9)10-5-3-2-4-6-10)15-18-14(19-24-15)11-7-8-12(23-11)20(21)22/h2-8H,1H3
    • InChIKey: XJRMRPRKJMVWEI-UHFFFAOYSA-N
    • ほほえんだ: O1C(C2SC(C3=CC=CC=C3)=NC=2C)=NC(C2=CC=C([N+]([O-])=O)O2)=N1

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 25
  • 回転可能化学結合数: 4

5-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-3-(5-nitro-2-furyl)-1,2,4-oxadiazole 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Oakwood
020186-500mg
5-(4-Methyl-2-phenyl-thiazol-5-yl)-3-(5-nitro-furan-2-yl)-[1,2,4]oxadiazole
263161-16-6
500mg
$756.00 2023-09-17

5-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-3-(5-nitro-2-furyl)-1,2,4-oxadiazole 関連文献

5-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-3-(5-nitro-2-furyl)-1,2,4-oxadiazoleに関する追加情報

Comprehensive Overview of 5-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-3-(5-nitro-2-furyl)-1,2,4-oxadiazole (CAS No. 263161-16-6)

The compound 5-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-3-(5-nitro-2-furyl)-1,2,4-oxadiazole (CAS 263161-16-6) represents an intriguing heterocyclic structure combining thiazole, oxadiazole, and nitrofuran moieties. This unique molecular architecture has garnered significant attention in pharmaceutical research and material science due to its potential biological activities and structural versatility. The presence of both electron-withdrawing (nitro group) and electron-donating (methyl group) substituents creates interesting electronic properties that influence its reactivity and applications.

Recent scientific literature highlights the growing interest in 1,2,4-oxadiazole derivatives like our subject compound, particularly in drug discovery programs targeting antimicrobial and anti-inflammatory agents. The 5-nitro-2-furyl component is especially noteworthy as similar structures have demonstrated notable biological activities in published studies. Researchers are actively investigating how the spatial arrangement of these heterocycles affects the compound's physicochemical properties and potential therapeutic value.

From a synthetic chemistry perspective, 5-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-3-(5-nitro-2-furyl)-1,2,4-oxadiazole showcases several interesting features. The thiazole-oxadiazole linkage provides structural rigidity while maintaining sufficient flexibility for molecular interactions. Analytical characterization typically reveals good thermal stability, with melting points generally above 150°C, making it suitable for various formulation applications. Spectroscopic studies (NMR, IR, MS) confirm the expected structural features and purity of synthesized batches.

The pharmaceutical potential of this compound relates to its possible mechanism of action as a nitroheterocyclic bioactive agent. While not approved for medical use, preliminary research suggests possible applications that align with current trends in combating antimicrobial resistance - a critical global health challenge. The presence of both thiazole and nitrofuran moieties may contribute to unique biological interactions worth further investigation through proper research channels.

Material scientists have also shown interest in 263161-16-6 due to its conjugated π-electron system and potential photophysical properties. The compound's electronic structure suggests possible applications in organic electronics or as a building block for more complex functional materials. Recent patents indicate growing commercial interest in similar heterocyclic compounds for advanced material development, particularly in optoelectronic devices.

From a safety perspective, proper handling procedures should be followed when working with 5-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-3-(5-nitro-2-furyl)-1,2,4-oxadiazole, as with any chemical substance. While not classified as hazardous under standard regulations, appropriate laboratory practices including personal protective equipment are recommended during research use. The compound's stability profile suggests good shelf life when stored under recommended conditions (typically room temperature, protected from light and moisture).

The synthesis of CAS 263161-16-6 typically involves multi-step organic reactions starting from commercially available precursors. Key steps often include the formation of the 1,3-thiazole core followed by construction of the 1,2,4-oxadiazole ring system. Recent methodological improvements have enhanced yields and purity, making the compound more accessible for research purposes. Chromatographic purification is commonly employed to obtain material suitable for biological evaluation.

Analytical methods for quality control of 5-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-3-(5-nitro-2-furyl)-1,2,4-oxadiazole typically employ HPLC with UV detection, complemented by mass spectrometric confirmation. The compound shows characteristic UV absorption maxima between 250-350 nm due to its conjugated system, providing a convenient analytical handle. Nuclear magnetic resonance spectroscopy (both 1H and 13C) serves as the primary tool for structural verification, with all expected signals observable in appropriate solvents.

Current market dynamics show increasing demand for specialized heterocyclic building blocks like 263161-16-6, particularly from pharmaceutical and agrochemical research organizations. Several specialty chemical suppliers have included this compound in their catalogs, reflecting growing research interest. Pricing varies depending on purity and quantity, with custom synthesis services also available for researchers requiring modified analogs or larger quantities.

Future research directions for 5-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-3-(5-nitro-2-furyl)-1,2,4-oxadiazole may explore structure-activity relationships through systematic modification of its substituents. The phenyl-thiazole moiety offers numerous points for structural variation that could optimize desired properties. Computational chemistry approaches are being increasingly applied to predict biological activity and physicochemical parameters before synthetic investment.

Environmental fate studies of similar nitroheterocyclic compounds suggest moderate persistence under typical conditions, with biodegradation being the primary removal mechanism. While specific ecotoxicology data for CAS 263161-16-6 may be limited, responsible disposal practices should be followed according to institutional guidelines. Researchers are encouraged to consider green chemistry principles when working with this and related compounds.

In summary, 5-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-3-(5-nitro-2-furyl)-1,2,4-oxadiazole represents a fascinating case study in modern heterocyclic chemistry with potential across multiple scientific disciplines. Its unique structural features continue to inspire research into novel applications, particularly in life sciences and advanced materials. As synthetic methodologies improve and biological screening becomes more sophisticated, we anticipate growing recognition of this compound's scientific and potential practical value.

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